Echinophyllin C

Description

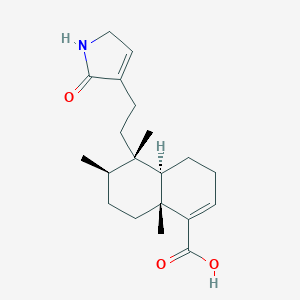

Structure

3D Structure

Properties

IUPAC Name |

(4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-1,2-dihydropyrrol-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-13-7-10-20(3)15(18(23)24)5-4-6-16(20)19(13,2)11-8-14-9-12-21-17(14)22/h5,9,13,16H,4,6-8,10-12H2,1-3H3,(H,21,22)(H,23,24)/t13-,16-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVIBINEORXRIL-MPRPZVOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CCNC3=O)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Echinophyllin C chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinophyllin C, a novel nitrogen-containing clerodane diterpenoid, represents a class of marine-derived natural products with significant therapeutic potential. Isolated from the soft coral Echinophyllia species and the leaves of the Brazilian medicinal plant Echinodorus macrophyllus, this compound has demonstrated noteworthy antimicrobial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside data on its bioactivity. Furthermore, this document outlines the current understanding of its mechanism of action and explores its potential role in interfering with microbial signaling pathways.

Chemical Structure and Properties

This compound possesses a complex clerodane diterpenoid skeleton incorporating a unique α,β-unsaturated γ-lactam ring.[1] Its chemical identity has been rigorously established through extensive spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-2-oxo-1H-pyrrol-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-1-naphthalenecarboxylic acid | N/A |

| Molecular Formula | C₂₀H₂₉NO₃ | [1] |

| Molecular Weight | 331.45 g/mol | [1] |

| CAS Number | 310433-44-4 | N/A |

| Physical Form | Powder | N/A |

| Purity | ≥98% (by HPLC) | N/A |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectroscopic Data:

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

-

¹H and ¹³C NMR: Detailed chemical shift assignments for all protons and carbons have been determined and are crucial for the structural confirmation of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups, including the carbonyl group of the carboxylic acid and the lactam ring, as well as hydroxyl and carbon-hydrogen bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry data confirms the molecular formula of this compound by providing a precise measurement of its molecular weight.

Experimental Protocols

Isolation of this compound from Echinodorus macrophyllus

The following protocol is a generalized procedure based on the methodologies reported for the isolation of clerodane diterpenoids from plant sources.[1]

Diagram 1: Workflow for the Isolation of this compound

Caption: General workflow for the extraction and isolation of this compound.

-

Extraction: Dried and powdered leaves of Echinodorus macrophyllus are subjected to exhaustive extraction with methanol at room temperature.

-

Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, which is expected to contain the diterpenoids, is further purified using column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.

-

Final Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and subjected to final purification by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Antimicrobial Activity Assay (Broth Microdilution Method)

The antimicrobial activity of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against various microbial strains using the broth microdilution method.

Diagram 2: Protocol for Broth Microdilution Assay

Caption: Protocol for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: The microbial strains to be tested are cultured overnight, and the suspension is adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Controls: Positive controls (wells containing medium and inoculum without the test compound) and negative controls (wells containing medium only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Biological Activity

This compound is a bioactive secondary metabolite with documented antimicrobial properties.[2]

Table 2: Biological Activities of this compound

| Activity | Test Organism/Cell Line | Result (e.g., MIC, IC₅₀) | Source |

| Antimicrobial | Various microbial strains | Data not yet available | [2] |

| Cytotoxicity | Various cancer cell lines | Data not yet available | |

| Anti-inflammatory | e.g., COX/LOX inhibition | Data not yet available |

Mechanism of Action

The precise mechanism of action for this compound is an active area of research. Preliminary studies on related clerodane diterpenoids suggest that their antimicrobial effects may arise from the disruption of microbial cell membranes and the inhibition of essential enzymatic pathways, leading to a loss of cellular integrity and eventual cell death.

Diagram 3: Postulated Mechanism of Antimicrobial Action

Caption: Postulated mechanism of antimicrobial action of this compound.

Further investigation is required to elucidate the specific molecular targets and signaling pathways in human cells that may be modulated by this compound, particularly concerning its potential anti-inflammatory and cytotoxic activities.

Conclusion and Future Directions

This compound is a promising natural product with a unique chemical structure and demonstrated antimicrobial activity. The detailed protocols provided in this guide for its isolation and biological evaluation will facilitate further research into its therapeutic potential. Future studies should focus on:

-

Determining the specific MIC values against a broad panel of pathogenic microorganisms.

-

Evaluating its cytotoxic activity against various cancer cell lines to determine IC₅₀ values.

-

Investigating its anti-inflammatory properties through assays such as COX and LOX inhibition.

-

Elucidating the precise molecular mechanisms of action and identifying its specific cellular targets and effects on signaling pathways such as NF-κB and MAPK.

A deeper understanding of the structure-activity relationships of this compound and its analogs will be invaluable for the development of new and effective therapeutic agents.

References

The Enigmatic Diterpenoid: A Technical Overview of Echinophyllin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinophyllin C is a diterpenoid natural product identified as a secondary metabolite from soft corals.[1] With a molecular formula of C₂₀H₂₉NO₃, this compound has garnered interest within the scientific community for its potential bioactive properties, particularly its antimicrobial activity.[1][2] This technical guide provides a consolidated overview of the available information on this compound, focusing on its chemical identity and reported biological activities. However, it is important to note that the primary scientific literature detailing the initial discovery, isolation, and comprehensive characterization of this compound remains elusive despite extensive searches. The information presented herein is compiled from commercial supplier data and the broader context of diterpenoid research from marine invertebrates.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. The structure, as provided by chemical suppliers, reveals a complex fused ring system characteristic of diterpenoids, incorporating a nitrogen-containing moiety.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 310433-44-4 | [1] |

| Molecular Formula | C₂₀H₂₉NO₃ | [1][2] |

| Molecular Weight | 331.45 g/mol | [2] |

| Systematic Name | (4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-2-oxo-1H-pyrrol-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethyl-1-naphthalenecarboxylic acid | Commercial Suppliers |

| Class | Diterpenoid | [2] |

| Source | Soft Coral | [1] |

Presumed Biological Activity

This compound is reported to exhibit antimicrobial properties.[1] While specific quantitative data from peer-reviewed studies are not currently available, supplier information suggests that its mode of action may involve the disruption of cellular membranes and the inhibition of essential enzymatic pathways in microbial cells.[1] This proposed mechanism is consistent with the activities of other antimicrobial terpenoids isolated from marine organisms.

Experimental Protocols: A General Framework

Due to the absence of the primary discovery and isolation publication for this compound, specific, validated experimental protocols cannot be provided. However, a generalized workflow for the isolation and characterization of diterpenoids from soft corals can be outlined. This serves as a hypothetical framework for researchers interested in investigating similar compounds.

General Isolation and Purification Workflow

The isolation of diterpenoids from soft corals typically involves a multi-step process aimed at separating the compound of interest from a complex mixture of other metabolites.

Figure 1. A generalized workflow for the isolation and characterization of diterpenoids from soft corals.

1. Sample Collection and Preparation:

-

Soft coral specimens are collected from their marine habitat.

-

The collected biomass is typically frozen, freeze-dried (lyophilized), and then ground to a fine powder to increase the surface area for extraction.

2. Extraction:

-

The dried, powdered coral material is extracted with a suitable organic solvent or solvent mixture, such as a dichloromethane/methanol (CH₂Cl₂/MeOH) solution, to isolate a wide range of secondary metabolites.

3. Fractionation:

-

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

The resulting fractions are then typically subjected to column chromatography, often using silica gel as the stationary phase, with a gradient of solvents of increasing polarity to further separate the components.

4. Purification:

-

Fractions containing the compound of interest are further purified using High-Performance Liquid Chromatography (HPLC), which offers higher resolution separation to yield the pure compound.

5. Structure Elucidation:

-

The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to determine the carbon-hydrogen framework and the connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., HR-ESI-MS) is used to determine the exact molecular formula.

-

Potential Signaling Pathways and Mode of Action

Based on the limited information available, a hypothetical mode of action for the antimicrobial activity of this compound can be proposed. This is a generalized representation and requires experimental validation.

Figure 2. A proposed mechanism of antimicrobial action for this compound.

Future Research Directions

The lack of primary literature on this compound highlights a significant gap in the knowledge of this potentially valuable natural product. Future research should focus on:

-

Rediscovery and Definitive Source Identification: Isolating this compound from a confirmed species of soft coral to establish its natural source unequivocally.

-

Complete Spectroscopic Characterization: Publishing a comprehensive dataset of its NMR and other spectroscopic data to confirm its structure.

-

Detailed Biological Evaluation: Conducting thorough studies to determine its antimicrobial spectrum, potency (e.g., Minimum Inhibitory Concentration - MIC), and mechanism of action against a range of pathogens.

-

Investigation of Signaling Pathways: Elucidating the specific cellular and molecular targets of this compound to understand its effects on microbial signaling pathways.

-

Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for further biological studies and potential therapeutic development.

Conclusion

This compound represents an intriguing diterpenoid from a marine source with potential as an antimicrobial agent. While its existence is confirmed through commercial availability, the absence of a foundational scientific publication limits a deeper understanding of its discovery, isolation, and biological activity. The information presented in this guide serves as a starting point for researchers and drug development professionals, highlighting the need for further investigation to unlock the full potential of this enigmatic natural product. The general methodologies and proposed mechanisms of action provide a framework for future studies that could ultimately lead to the development of new therapeutic agents.

References

Echinophyllin C: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinophyllin C is a nitrogen-containing clerodane diterpenoid, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source, isolation, and putative biosynthesis of this compound, with a focus on experimental details and data presentation to support further research and development.

Natural Source

The primary natural source of this compound is the leaves of the Brazilian medicinal plant Echinodorus macrophyllus[1]. This plant, popularly known as "Chapéu-de-couro," has a history of use in traditional medicine. While initial database entries may have ambiguously associated this compound with other organisms like soft corals or different plant species, the definitive scientific literature points to Echinodorus macrophyllus as the confirmed origin[1].

Isolation and Structure Elucidation

The isolation and structure elucidation of this compound were first reported by Kobayashi et al. in 2000. The process involves extraction from the plant material followed by a series of chromatographic separations. The structure was determined using various spectroscopic techniques.

Experimental Protocols

Plant Material and Extraction:

-

The leaves of Echinodorus macrophyllus were collected and processed.

-

The dried leaves were subjected to extraction with a suitable solvent system, typically starting with a polar solvent like methanol or ethanol, to obtain a crude extract.

Chromatographic Separation:

-

The crude extract was partitioned between different solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to achieve a preliminary fractionation.

-

The fraction containing this compound was then subjected to repeated column chromatography.

-

Common stationary phases for this purpose include silica gel and Sephadex LH-20.

-

Elution was performed using gradient solvent systems, for example, a mixture of chloroform and methanol, to separate compounds based on their polarity.

-

Final purification was often achieved using high-performance liquid chromatography (HPLC), yielding the pure compound.

Structure Elucidation:

-

The chemical structure of this compound was determined through a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls and hydroxyls.

-

Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule, indicating the presence of chromophores.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule[1].

-

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₇NO₃ | [1] |

| Molecular Weight | 329.43 g/mol | [1] |

| Compound Class | Nitrogen-containing clerodane diterpenoid | [1] |

Biosynthesis

The complete biosynthetic pathway of this compound has not been experimentally elucidated. However, based on the well-established biosynthesis of other clerodane diterpenes and knowledge of nitrogen incorporation in natural products, a putative pathway can be proposed.

General Clerodane Diterpene Biosynthesis

Clerodane diterpenes are synthesized from the universal C20 precursor, geranylgeranyl diphosphate (GGPP), which is produced through the methylerythritol phosphate (MEP) pathway in plants[4]. The formation of the characteristic bicyclic clerodane skeleton is catalyzed by two key enzymes: a class II diterpene synthase (DTS) and a class I DTS[4][5].

-

Cyclization of GGPP: A class II DTS catalyzes the initial protonation-initiated cyclization of GGPP to form a labdadienyl/copalyl diphosphate (LPP/CPP) intermediate.

-

Rearrangement and Second Cyclization: A subsequent class I DTS facilitates the ionization of the diphosphate group and a series of rearrangements and a second cyclization to form the clerodane skeleton[4].

Putative Biosynthesis of this compound

The biosynthesis of this compound likely follows the general pathway of clerodane diterpenes, with additional steps for oxidation and nitrogen incorporation.

// Nodes GGPP [label="Geranylgeranyl Diphosphate (GGPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; LPP [label="Labdadienyl Diphosphate Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Clerodane_Skeleton [label="Clerodane Diterpene Skeleton", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidized_Intermediate [label="Oxidized Clerodane Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Source [label="Amine Source (e.g., Glutamine)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Echinophyllin_C [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GGPP -> LPP [label="Class II DTS", color="#34A853"]; LPP -> Clerodane_Skeleton [label="Class I DTS", color="#34A853"]; Clerodane_Skeleton -> Oxidized_Intermediate [label="P450 monooxygenases", color="#EA4335"]; {Oxidized_Intermediate, Amine_Source} -> Echinophyllin_C [label="Transaminase / Amidase", color="#FBBC05"]; } this compound Putative Biosynthetic Pathway

Key Steps in the Putative Pathway:

-

Formation of the Clerodane Skeleton: The pathway begins with the cyclization of GGPP to a labdadienyl diphosphate intermediate, followed by rearrangement and further cyclization to yield the core clerodane skeleton.

-

Oxidative Modifications: The clerodane scaffold undergoes a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases. These reactions would introduce hydroxyl and carbonyl functionalities, preparing the molecule for the subsequent nitrogen incorporation.

-

Nitrogen Incorporation: The final and most distinctive step is the incorporation of a nitrogen atom to form the γ-lactam ring. This is hypothesized to occur through the reaction of an oxidized clerodane intermediate with an amine donor, such as glutamine or ammonia. The reaction could be catalyzed by a transaminase or an amidase enzyme.

Experimental Workflow for Biosynthetic Studies

Future research to elucidate the precise biosynthetic pathway of this compound would involve a combination of genetic and biochemical approaches.

// Nodes Plant_Material [label="E. macrophyllus Tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcriptome_Sequencing [label="Transcriptome Sequencing", fillcolor="#F1F3F4", fontcolor="#202124"]; Candidate_Gene_Identification [label="Candidate Gene Identification (DTS, P450s, Transaminases)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Cloning [label="Gene Cloning and Expression", fillcolor="#F1F3F4", fontcolor="#202124"]; Enzyme_Assays [label="In Vitro / In Vivo Enzyme Assays", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway_Elucidation [label="Pathway Elucidation", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Transcriptome_Sequencing [color="#5F6368"]; Transcriptome_Sequencing -> Candidate_Gene_Identification [color="#5F6368"]; Candidate_Gene_Identification -> Gene_Cloning [color="#5F6368"]; Gene_Cloning -> Enzyme_Assays [color="#5F6368"]; Enzyme_Assays -> Pathway_Elucidation [color="#5F6368"]; } Workflow for Elucidating this compound Biosynthesis

Conclusion

This compound, a nitrogen-containing clerodane diterpenoid from Echinodorus macrophyllus, represents an intriguing target for further investigation due to its unique chemical structure. While its natural source and methods for its isolation are established, the biosynthetic pathway remains to be fully elucidated. The proposed putative pathway provides a framework for future research aimed at identifying the specific enzymes involved in its formation. A deeper understanding of the biosynthesis of this compound could pave the way for its biotechnological production and the development of novel therapeutic agents.

References

- 1. Echinophyllins C-F, new nitrogen-containing clerodane diterpenoids from Echinodorus macrophyllus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative Chemical Composition, Anti-Oxidant Activity, and Inhibition of TNF Release by THP-1 Cells Induced by Extracts of Echinodorus macrophyllus and Echinodorus grandiflorus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Chemical Composition, Anti-Oxidant Activity, and Inhibition of TNF Release by THP-1 Cells Induced by Extracts of Echinodorus macrophyllus and Echinodorus grandiflorus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diterpene Synthase-Catalyzed Biosynthesis of Distinct Clerodane Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

"Echinophyllin C spectroscopic data (NMR, MS)"

Echinophyllin C: A Comprehensive Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the natural product, this compound. This diterpenoid, isolated from the plant Callicarpa pedunculata, is a subject of interest for its potential biological activities. This document compiles the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition, to serve as a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Spectroscopic Data

The structural elucidation of this compound has been established through various spectroscopic techniques. The following tables summarize the key NMR and MS data points.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data Unavailable | Data Unavailable |

| ... | ... |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) |

| Data Unavailable | Data Unavailable | Data Unavailable |

| ... | ... | ... |

Note: Specific spectroscopic data for this compound is not publicly available in the searched resources. The tables are provided as a template for the expected data presentation.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies for obtaining NMR and MS data for natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) is typically used.

Sample Preparation:

-

A precisely weighed sample of purified this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to calibrate the chemical shift scale to 0.00 ppm.

Data Acquisition:

-

¹H NMR: Proton NMR spectra are acquired to determine the number of different types of protons and their electronic environments. Key parameters include the number of scans, relaxation delay, and pulse width.

-

¹³C NMR: Carbon-13 NMR spectra are acquired to determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are performed to establish connectivity between protons (COSY) and between protons and carbons (HSQC for one-bond correlations, HMBC for multiple-bond correlations), which is essential for complete structural elucidation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is commonly used.

Sample Preparation:

-

A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

-

Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to produce a characteristic fragmentation pattern, which provides further structural information.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for the isolation and characterization of a natural product like this compound, as well as a conceptual representation of a signaling pathway that such a compound might modulate.

Caption: General workflow for the isolation and characterization of this compound.

Caption: Hypothetical signaling pathway modulated by this compound.

Echinophyllin C: A Review of its Potential Bioactivities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Echinophyllin C is a cembranoid diterpene, a class of natural products predominantly isolated from marine organisms, particularly soft corals of the genus Echinopora and also found in the medicinal plant Echinodorus macrophyllus. Cembranoids are characterized by a 14-membered carbon ring and exhibit a wide range of biological activities. This review synthesizes the available literature on the bioactivity of this compound and related cembranoid compounds, providing a comprehensive overview for researchers and drug development professionals. While direct studies on this compound are limited, the activities of structurally similar cembranoids offer valuable insights into its potential therapeutic applications, primarily as an anti-inflammatory and antimicrobial agent.

Chemical Structure and Origin

This compound is a secondary metabolite with a complex molecular architecture typical of the cembranoid family. Its chemical formula is C₂₀H₂₉NO₃. Initially identified in marine soft corals, it has also been isolated from terrestrial plants, highlighting its diverse natural sources. The cembranoid skeleton is biosynthesized from geranylgeranyl pyrophosphate and is often functionalized with various oxygen-containing groups, which contribute to the diversity and bioactivity of these compounds.[1][2]

Bioactivity of this compound and Related Cembranoids

The primary bioactivities attributed to this compound and its cembranoid analogues are anti-inflammatory and antimicrobial. There is also emerging evidence for their cytotoxic effects against cancer cell lines.

Anti-inflammatory Activity

Several studies have demonstrated the potent anti-inflammatory effects of cembranoids isolated from soft corals.[3][4][5][6] The primary mechanism of this activity appears to be the inhibition of key inflammatory mediators and pathways, including the nuclear factor-kappa B (NF-κB) signaling pathway.

Quantitative Data on Anti-inflammatory Activity of Cembranoids

| Compound Name/Source | Target | Assay System | IC₅₀ (µM) | Reference |

| Cembranoid from Sinularia sp. | TNF-α release | LPS-stimulated RAW264.7 macrophages | 5.6 | [3] |

| Cembranoid from Sinularia sp. | TNF-α release | LPS-stimulated RAW264.7 macrophages | 16.5 | [3] |

| Cembranoids from Sinularia discrepans | iNOS protein expression | LPS-stimulated RAW264.7 macrophages | Significant inhibition | [4] |

| Cembranoid from Sinularia discrepans | COX-2 protein expression | LPS-stimulated RAW264.7 macrophages | Significant inhibition | [4] |

| Cherbonolide G (Sarcophyton cherbonnieri) | Elastase release | fMLF/CB-induced human neutrophils | 48.2% inhibition at 30 µM | [5] |

| Cherbonolide H (Sarcophyton cherbonnieri) | Superoxide anion generation | fMLF/CB-induced human neutrophils | 44.5% inhibition at 30 µM | [5] |

| Cembranoids from Lobophytum crassum | IL-12 release | LPS-activated dendritic cells | Reduction observed | [6] |

| Cembranoids from Lobophytum crassum | Nitric Oxide (NO) production | LPS-activated dendritic cells | Attenuation observed | [6] |

Experimental Protocol: In Vitro Anti-inflammatory Assay

A common method to assess the anti-inflammatory activity of compounds like this compound involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW264.7.

-

Cell Culture: RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Inflammatory Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): The levels of these cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protein Expression (e.g., iNOS, COX-2): Cell lysates are collected, and the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by Western blotting.

-

-

Data Analysis: The concentration of the compound that inhibits the inflammatory response by 50% (IC₅₀) is calculated.

Antimicrobial Activity

This compound has been described as a potential antimicrobial agent. Its proposed mechanism of action involves the disruption of cellular membranes and the inhibition of essential enzymatic pathways in microbial cells. This mode of action suggests potential efficacy against antibiotic-resistant strains, making it a promising lead compound in the development of new antimicrobial drugs. However, specific quantitative data (e.g., Minimum Inhibitory Concentrations - MICs) and detailed experimental protocols for the antimicrobial assays of this compound are not yet available in the reviewed literature.

Cytotoxic Activity

The cytotoxic potential of cembranoids against various cancer cell lines is an area of active research. While no specific cytotoxicity data for this compound was found, related cembranoids have shown activity. For instance, some cembranoids from the soft coral Sinularia flexibilis have exhibited weak to moderate cytotoxicity against human leukemia (HL-60), colorectal adenocarcinoma (DLD-1), and cervical cancer (HeLa) cell lines. The IC₅₀ values for these compounds are generally in the micromolar range. This suggests that this compound may also possess cytotoxic properties that warrant further investigation.

Signaling Pathways

The anti-inflammatory effects of many cembranoids are mediated through the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.

Proposed NF-κB Signaling Pathway Inhibition by Cembranoids

Caption: Proposed mechanism of NF-κB pathway inhibition by this compound and related cembranoids.

In this pathway, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases the NF-κB dimer (p65/p50), which translocates to the nucleus and binds to specific DNA sequences to promote the transcription of pro-inflammatory genes. Cembranoids, and potentially this compound, are thought to exert their anti-inflammatory effects by inhibiting key steps in this pathway, such as the activation of the IKK complex or the nuclear translocation of NF-κB.

Conclusion

This compound, a cembranoid diterpene from marine and terrestrial sources, represents a promising scaffold for the development of new therapeutic agents. Based on the bioactivities of related cembranoids, this compound likely possesses significant anti-inflammatory and antimicrobial properties. The anti-inflammatory action is potentially mediated through the inhibition of the NF-κB signaling pathway. Further research is warranted to isolate and characterize the bioactivities of pure this compound, including the determination of its specific IC₅₀ and MIC values, elucidation of its precise mechanisms of action, and assessment of its cytotoxic and antiviral potential. Such studies will be crucial for realizing the full therapeutic potential of this intriguing natural product.

References

- 1. Theophylline exhibits anti-cancer activity via suppressing SRSF3 in cervical and breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]

- 3. New cembrane-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory cembranoids from the Formosan soft coral Sinularia discrepans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-Inflammatory Cembranoids from the Soft Coral Lobophytum crassum - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Echinophyllin C (CAS Number 310433-44-4)

Disclaimer: As of November 2025, detailed technical data, including comprehensive biological activity, specific experimental protocols, and defined signaling pathways for Echinophyllin C (CAS 310433-44-4), is limited in publicly accessible scientific literature. This guide provides a comprehensive overview based on available information for this compound and supplements it with established methodologies and plausible mechanisms of action drawn from research on structurally related marine diterpenoids. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals.

Core Compound Information

This compound is a diterpenoid, a class of organic compounds composed of four isoprene units. It is a natural product isolated from marine soft corals. Diterpenoids from marine organisms are a well-established source of novel bioactive compounds with a wide range of potential therapeutic applications, including antimicrobial and anti-inflammatory activities.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 310433-44-4 |

| Molecular Formula | C₂₀H₂₉NO₃ |

| Molecular Weight | 331.45 g/mol |

| Compound Type | Diterpenoid |

| Source | Marine Soft Corals |

| Reported Bioactivity | Potential Antimicrobial |

General Experimental Protocols for Marine Diterpenoids

The following sections outline generalized experimental protocols that are commonly employed in the study of marine natural products like this compound. These are representative workflows and would require optimization for this specific compound.

Isolation and Purification of this compound

The isolation of a specific natural product from its source organism is a multi-step process involving extraction and chromatography.

Methodology:

-

Collection and Preparation: The source soft coral is collected and immediately preserved, often by freezing. The frozen biomass is then lyophilized (freeze-dried) to remove water and ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered coral is extracted with a sequence of organic solvents, typically starting with a mixture of methanol and dichloromethane, to isolate a broad range of compounds. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. For example, partitioning between hexane and methanol can separate nonpolar lipids from more polar compounds.

-

Chromatographic Purification: The resulting fractions are further purified using chromatographic techniques.

-

Column Chromatography: The active fraction is passed through a silica gel column, and compounds are eluted with a gradient of solvents of increasing polarity. Fractions are collected and tested for the presence of the target compound.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are subjected to HPLC, often using a reverse-phase column (e.g., C18), to achieve high-purity isolation of this compound.

-

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antimicrobial Susceptibility Testing

To quantify the antimicrobial activity of this compound, standard assays such as broth microdilution are used to determine the Minimum Inhibitory Concentration (MIC).

A Technical Overview of Echinophyllin C: Molecular Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the fundamental molecular characteristics of Echinophyllin C, a diterpenoid natural product. The information presented herein is intended to serve as a foundational reference for professionals engaged in chemical biology, natural product synthesis, and drug discovery.

Molecular Data Summary

The core physicochemical properties of this compound are detailed in the table below. This information is critical for a range of applications, from analytical characterization to computational modeling and experimental design.

| Parameter | Value | Source |

| Chemical Formula | C₂₀H₂₉NO₃ | [1] |

| Molecular Weight | 331.4 g/mol | [1] |

| Alternate Molecular Weight | 331.45 g/mol | [2] |

| CAS Number | 310433-44-4 | [1][3][4] |

This compound is a diterpenoid isolated from species such as Callicarpa pedunculata[2]. As a bioactive secondary metabolite, its unique structure is of interest to researchers exploring novel therapeutic agents. The compound is noted for its complex molecular architecture, which presents opportunities for further investigation into its biological activities and potential applications.

Key Identifiers and Relationships

The following diagram illustrates the relationship between this compound and its primary chemical identifiers, providing a clear visual representation of its core data.

Caption: Relationship between this compound and its key molecular identifiers.

References

Unlocking the Therapeutic Potential of the Ocean: A Technical Guide to the Biological Activities of Marine Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

The marine environment represents a vast and largely untapped reservoir of chemical diversity, offering a promising frontier in the search for novel therapeutic agents. Among the myriad of marine natural products, diterpenoids—a class of C20 terpenoids—have emerged as a particularly compelling group, exhibiting a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the core biological activities of marine diterpenoids, with a focus on their antitumor, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid researchers and drug development professionals in this exciting field.

Biological Activities of Marine Diterpenoids: A Quantitative Overview

Marine diterpenoids have demonstrated significant potential across a range of therapeutic areas. The following tables summarize the quantitative data for representative compounds, providing a comparative overview of their potency.

Table 1: Cytotoxic and Antitumor Activities of Marine Diterpenoids

| Compound Name | Marine Source | Cancer Cell Line | IC50 (µM) | Reference |

| Trichodermanin C | Trichoderma harzianum (sponge-derived fungus) | P388 (murine leukemia) | 6.8 | [1] |

| Trichodermanin C | Trichoderma harzianum (sponge-derived fungus) | HL-60 (human promyelocytic leukemia) | 7.9 | [1] |

| Trichodermanin C | Trichoderma harzianum (sponge-derived fungus) | L1210 (murine leukemia) | 7.2 | [1] |

| Ascandinine D | Aspergillus candidus (sponge-derived fungus) | HL-60 (human promyelocytic leukemia) | 7.8 | [1] |

| Myrocin A | Sponge-derived fungus | L5178Y (mouse lymphoma) | 2.74 | [1] |

| Myrocin D | Sponge-derived fungus | L5178Y (mouse lymphoma) | 2.05 | [1] |

| Unnamed Diterpenoid | Mangrove-sourced fungus | A-549 (human lung carcinoma) | 11.5 | [1] |

| Unnamed Diterpenoid | Mangrove-sourced fungus | HL-60 (human promyelocytic leukemia) | 9.6 | [1] |

| Anthcolorin H | Aspergillus versicolor (mangrove-derived fungus) | HeLa (human cervical cancer) | 43.7 | [1] |

Table 2: Anti-inflammatory Activity of Marine Diterpenoids

| Compound Name | Marine Source | Assay | IC50 (µM) | Reference |

| 13β-hydroxy conidiogenone C derivative | Penicillium sp. (sea sediment-derived fungus) | LPS-induced NO production in RAW 264.7 cells | 2.19 ± 0.25 | [1] |

| Aspergillon A | Eutypella scoparia (marine-derived fungus) | NO inhibition | 2.0 | [2] |

Table 3: Antimicrobial and Antiviral Activities of Marine Diterpenoids

| Compound Name | Marine Source | Target Organism/Virus | MIC (µg/mL) or IC50 (µM) | Reference |

| Bifloranates E–I | Lemnalia bournei (soft coral) | Staphylococcus aureus | 4-64 | [3] |

| Bifloranates E–I | Lemnalia bournei (soft coral) | Bacillus subtilis | 4-64 | [3] |

| Lemnaboursides H–I | Lemnalia bournei (soft coral) | Staphylococcus aureus | 4-64 | [3] |

| Lemnaboursides H–I | Lemnalia bournei (soft coral) | Bacillus subtilis | 4-64 | [3] |

| Ascandinine C | Aspergillus candidus (sponge-derived fungus) | Influenza A virus (H1N1) | 26 (IC50) | [1] |

Table 4: Neuroprotective Activity of Marine Diterpenoids

| Compound Name | Marine Source | Neuroprotective Effect | Model System | Reference |

| Hydroazulene Diterpenes | Dictyota sp. nov. (brown alga) | Potent antioxidant effects against H2O2-induced oxidative damage | Neuron-like PC12 cells | [4] |

| 11-dehydrosinulariolide | Marine-derived | Reverses 6-OHDA-induced downregulation of total swimming distance and attenuation of tyrosine hydroxylase | Zebrafish and rat models of Parkinson's disease | [5] |

| Gracilins | Spongionella gracilis (marine sponge) | Counteract oxidative stress, support mitochondrial function, and suppress inflammatory pathways | Preclinical models | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cytotoxicity/Antitumor Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3-4 x 10³ cells per well and allow them to attach overnight.[8]

-

Compound Treatment: Add various concentrations of the marine diterpenoid to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.[9] Incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. raybiotech.com [raybiotech.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Frontiers | The implication of aberrant NRF2 activation in management of female cancers [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Secondary Metabolites from Soft Corals: From Discovery to Therapeutic Potential

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Soft corals, belonging to the order Alcyonacea, are prolific producers of a vast and diverse array of secondary metabolites. These natural products, honed by evolutionary pressures in the complex marine environment, exhibit a remarkable range of biological activities, making them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the core aspects of soft coral secondary metabolites, including their chemical diversity, a summary of their biological activities with quantitative data, detailed experimental protocols for their isolation and bioactivity assessment, and a visual representation of the key signaling pathways they modulate.

Chemical Diversity of Soft Coral Secondary Metabolites

Soft corals synthesize a rich chemical arsenal, primarily to defend against predation, competition for space, and fouling. These compounds are broadly classified into several major groups, with terpenoids and steroids being the most abundant and structurally diverse.

Terpenoids: This is the most dominant class of secondary metabolites found in soft corals. Based on the number of isoprene units, they are further categorized into:

-

Sesquiterpenoids (C15): These compounds, derived from three isoprene units, exhibit a wide array of carbon skeletons.

-

Diterpenoids (C20): Arising from four isoprene units, this is a major group in soft corals, with cembranoids being a characteristic subclass. Genera like Sarcophyton and Sinularia are particularly rich in cembranoid diterpenes.[1][2]

-

Cembranoids: These are macrocyclic diterpenoids that form the structural basis for many other classes of diterpenes found in soft corals.

Steroids: Soft corals are a source of a variety of steroids, many of which are polyoxygenated and possess unique structural features not commonly found in terrestrial organisms. The genus Lobophytum is a notable producer of diverse steroids.

Other Classes: While less common than terpenoids and steroids, other classes of secondary metabolites have also been isolated from soft corals, including alkaloids, prostaglandins, and lipids with potent biological activities.

Biological Activities of Soft Coral Secondary Metabolites

The secondary metabolites from soft corals have demonstrated a broad spectrum of pharmacological activities, with anti-inflammatory, anticancer, and antiviral properties being the most extensively studied.

Anti-inflammatory Activity

A significant number of compounds isolated from soft corals exhibit potent anti-inflammatory effects. The primary mechanism of action often involves the inhibition of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Table 1: Anti-inflammatory Activity of Selected Soft Coral Secondary Metabolites

| Compound Name | Soft Coral Source | Assay | IC50 (µM) | Reference |

| Lobophytin A | Lobophytum sarcophytoides | NO production in RAW264.7 cells | 26.7 | [3] |

| Lobophytin B | Lobophytum sarcophytoides | NO production in RAW264.7 cells | 17.6 | [3] |

| Sarcophytembranoid C | Sarcophyton trocheliophorum | NO production in RAW264.7 cells | 10 (inhibition at 10 µM) | [4] |

| Sarcophytembranoid G | Sarcophyton trocheliophorum | NO production in RAW264.7 cells | 10 (inhibition at 10 µM) | [4] |

| Sarcophytembranoid H | Sarcophyton trocheliophorum | NO production in RAW264.7 cells | 10 (inhibition at 10 µM) | [4] |

| Sinumaximol D | Sinularia maxima | NF-κB transcriptional activation | 15.81 ± 2.29 | [5][6] |

| Crassarosterol A | Sinularia arborea | Cytotoxicity against MOLT-4 | 0.7 µg/mL | [7] |

| Cherbonnieriin C | Sarcophyton cherbonnieri | Superoxide anion generation | >30 (44.5 ± 7.9% inhibition) | [8][9] |

| Cherbonnieriin C | Sarcophyton cherbonnieri | Elastase release | >30 (48.2 ± 12.5% inhibition) | [8][9] |

Anticancer Activity

Many soft coral-derived compounds have shown significant cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

Table 2: Anticancer Activity of Selected Soft Coral Secondary Metabolites

| Compound Name | Soft Coral Source | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 12-hydroperoxylsarcoph-10-ene | Sinularia levi | HepG-2 | 2.13 ± 0.09 | [10][11] |

| 12-hydroperoxylsarcoph-10-ene | Sinularia levi | MCF-7 | 3.54 ± 0.07 | [10][11] |

| 12-hydroperoxylsarcoph-10-ene | Sinularia levi | Caco-2 | 5.67 ± 0.08 | [10][11] |

| Gorgosterol | Sinularia levi | HepG-2 | 4.21 ± 0.11 | [10][12] |

| Gorgosterol | Sinularia levi | MCF-7 | 6.32 ± 0.15 | [10][12] |

| Gorgosterol | Sinularia levi | Caco-2 | 9.87 ± 0.21 | [10][12] |

| Sarcophine | Sinularia levi | HepG-2 | 3.76 ± 0.10 | [10][12] |

| Sarcophine | Sinularia levi | MCF-7 | 5.11 ± 0.12 | [10][12] |

| Sarcophine | Sinularia levi | Caco-2 | 8.23 ± 0.19 | [10][12] |

| Sinularia grandilobata extract | Sinularia grandilobata | SCC25 | 36.7 | [13] |

| Sinularia parva extract | Sinularia parva | SCC25 | 34.0 | [13] |

| Sinularia triangula extract | Sinularia triangula | SCC25 | 32.2 | [13] |

| Sinularia scabra extract | Sinularia scabra | SCC25 | 38.9 | [13] |

| Sinularia nanolobata extract | Sinularia nanolobata | SCC25 | 31.4 | [13] |

| Sinularia gibberosa extract | Sinularia gibberosa | SCC25 | 39.1 | [13] |

Antiviral Activity

Several secondary metabolites from soft corals have demonstrated promising antiviral activity against a variety of viruses, including Human Cytomegalovirus (HCMV) and Respiratory Syncytial Virus (RSV).

Table 3: Antiviral Activity of Selected Soft Coral Secondary Metabolites

| Compound Name/Extract | Soft Coral Source | Virus | Activity | Reference |

| Anthoteibinene B | Anthothela grandiflora | Respiratory Syncytial Virus (RSV) | 49% inhibition of viral transcription at 0.9 µg/mL (3.1 µM) | [14] |

| Sarcophyton regulare extract | Sarcophyton regulare | Middle East Respiratory Syndrome Coronavirus (MERS-CoV) | IC50 of 4.29 µg/mL | [15] |

| Capilloquinone | Sinularia capillosa | Human Cytomegalovirus (HCMV) | Evaluated in vitro | [16] |

Antimicrobial Activity

Soft corals also produce compounds with activity against various pathogenic bacteria and fungi.

Table 4: Antimicrobial Activity of Selected Soft Coral Secondary Metabolites

| Compound Name | Soft Coral Source | Microorganism | MIC (µg/mL) | Reference |

| Alismol | Lobophytum sp. | Staphylococcus aureus | 15 | [17] |

| Alismol | Lobophytum sp. | Staphylococcus epidermis | 15 | [17] |

| Alismol | Lobophytum sp. | Streptococcus pneumoniae | 15 | [17] |

| Alismol | Lobophytum sp. | Pseudomonas aeruginosa | 15 | [17] |

| Litopharbol | Litophyton arboreum | Escherichia coli ATCC 10536 | 9.6 | [18] |

| Litopharbol | Litophyton arboreum | Pseudomonas aeruginosa NTCC 6750 | 1.8 | [18] |

| Litopharbol | Litophyton arboreum | Bacillus cereus ATCC 9634 | 2.5 | [18] |

| Litopharbol | Litophyton arboreum | Bacillus subtilis ATCC6633 | 4.3 | [18] |

| Litopharbol | Litophyton arboreum | Staphylococcus aureus ATCC5141 | 3.7 | [18] |

Experimental Protocols

Extraction, Isolation, and Purification of Secondary Metabolites

The following is a generalized workflow for the isolation and purification of secondary metabolites from soft corals. Specific details may vary depending on the target compounds and the soft coral species.

Figure 1. General workflow for the extraction and isolation of secondary metabolites from soft corals.

Detailed Protocol for Extraction and Isolation:

-

Sample Preparation: Freshly collected soft coral samples are typically frozen immediately in liquid nitrogen or at -20°C to prevent enzymatic degradation of the secondary metabolites.

-

Extraction: The frozen tissue is ground into a fine powder and extracted exhaustively with an organic solvent such as methanol (MeOH) or acetone at room temperature. This process is often repeated multiple times to ensure complete extraction.

-

Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH)). This step separates the compounds based on their polarity.

-

Column Chromatography: Each fraction from the solvent partitioning is then subjected to column chromatography. Silica gel is commonly used as the stationary phase for the separation of moderately polar compounds, while Sephadex LH-20 is used for size-exclusion chromatography to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using HPLC. Both normal-phase and reversed-phase HPLC can be employed, depending on the polarity of the target compounds.

-

Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC, NOESY), Mass Spectrometry (MS), and in some cases, single-crystal X-ray diffraction.

Bioactivity Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).

-

Cell Culture: RAW264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: LPS (e.g., 1 µg/mL) is then added to the wells to induce an inflammatory response, and the cells are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[19]

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

This technique is used to detect the protein levels of iNOS and COX-2 in cell lysates after treatment with the test compounds and stimulation with LPS.[20][21][22][23]

-

Cell Lysis: After treatment and stimulation as described in the anti-inflammatory assay, the cells are washed and lysed to extract the total protein.

-

Protein Quantification: The protein concentration in the lysates is determined using a protein assay kit (e.g., BCA or Bradford assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

Signaling Pathways Modulated by Soft Coral Metabolites

Many secondary metabolites from soft corals exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer. The NF-κB and MAPK signaling pathways are prominent targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS and COX-2. Several soft coral metabolites have been shown to inhibit NF-κB activation.[5][6][24]

Figure 2. Inhibition of the NF-κB signaling pathway by soft coral secondary metabolites.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is often implicated in cancer. Some soft coral compounds have been found to modulate the MAPK pathway, leading to anticancer effects.[25][26][27][28]

Figure 3. Modulation of the MAPK signaling pathway by soft coral secondary metabolites.

Conclusion and Future Directions

Soft corals represent a rich and largely untapped source of novel secondary metabolites with significant therapeutic potential. The diverse chemical structures and potent biological activities of these compounds, particularly in the areas of anti-inflammatory, anticancer, and antiviral research, underscore their importance in drug discovery and development. The methodologies outlined in this guide provide a framework for the systematic investigation of these valuable marine natural products.

Future research should focus on several key areas:

-

Sustainable Supply: The development of aquaculture and cell culture techniques for soft corals and their associated microorganisms is crucial to ensure a sustainable supply of bioactive compounds without depleting natural populations.

-

Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and mechanisms of action of these compounds to facilitate their development as targeted therapies.

-

Medicinal Chemistry: The unique scaffolds of soft coral secondary metabolites provide excellent starting points for medicinal chemistry efforts to optimize their potency, selectivity, and pharmacokinetic properties.

-

Exploration of Untapped Diversity: A vast number of soft coral species remain chemically unexplored, offering exciting opportunities for the discovery of new classes of bioactive compounds.

By leveraging advanced analytical techniques, robust bioassay platforms, and a deeper understanding of the underlying biology, the field of marine natural products from soft corals is poised to make significant contributions to human health.

References

- 1. mdpi.com [mdpi.com]

- 2. The Soft Coral Sarcophyton trocheliophorum: A Warehouse of Terpenoids with Structural and Pharmacological Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Cembrane-Type Diterpenoids and Prostaglandins from Soft Coral Lobophytum sarcophytoides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-Inflammatory Cembranoids from a Formosa Soft Coral Sarcophyton cherbonnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Cytotoxic metabolites from Sinularia levi supported by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Cytotoxic metabolites from Sinularia levi supported by network pharmacology | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxic Effect of the Genus Sinularia Extracts on Human SCC25 and HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Technology - Antiviral Properties of Deep-Sea Coral Metabolites [usf.technologypublisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Antiviral and anti-inflammatory metabolites from the soft coral Sinularia capillosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Genus Litophyton: A Hidden Treasure Trove of Structurally Unique and Diversely Bioactive Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity and antimicrobial activity of marine macro algae (Dictyotaceae and Ulvaceae) from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. scielo.br [scielo.br]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. MAPK signaling pathway-targeted marine compounds in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

A Methodological and Mechanistic Overview of Echinophyllin C

Introduction

Echinophyllin C is a marine-derived natural product. Compounds from marine organisms are a rich source for novel therapeutic agents, often exhibiting potent biological activities. This guide provides a hypothetical framework for the investigation of this compound's mechanism of action, focusing on its potential as an anti-inflammatory and anti-cancer agent. The primary signaling pathways often implicated in these processes, and therefore of high interest for a compound like this compound, are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Potential Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Natural compounds with anti-inflammatory and anti-cancer properties frequently exert their effects by modulating key signaling cascades that regulate cellular processes like inflammation, proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, and cell survival.[1][2] In many disease states, particularly in cancer and chronic inflammatory conditions, the NF-κB pathway is constitutively active.[2] The canonical pathway involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory and anti-apoptotic genes.[1][3]

A potential mechanism for this compound could be the inhibition of IκBα phosphorylation, thus preventing NF-κB nuclear translocation and subsequent gene transcription.[4] This would lead to a downstream reduction in pro-inflammatory cytokines like TNF-α and IL-6.[4][5]

Hypothetical Signaling Pathway: this compound and NF-κB

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Modulation of MAPK Signaling Pathways

The MAPK pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[6][7] The three major MAPK families are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[6] Dysregulation of these pathways is common in cancer.[7] Natural products can exert anti-cancer effects by modulating MAPK signaling, for instance, by activating the pro-apoptotic JNK and p38 pathways while inhibiting the pro-proliferative ERK pathway.[6][8]

Data Presentation: Illustrative Quantitative Data

The following tables represent the types of quantitative data that would be generated to characterize the biological activity of this compound.

Table 1: Hypothetical IC50 Values for this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h |

|---|---|---|

| HeLa | Cervical Cancer | 25.5 ± 3.1 |

| MCF-7 | Breast Cancer | 32.8 ± 4.5 |

| A549 | Lung Cancer | 18.2 ± 2.9 |

| RAW 264.7 | Macrophage | 15.7 ± 2.1 |

Table 2: Hypothetical Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 cells

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 12.4 ± 1.5 | 8.9 ± 1.1 |

| LPS (1 µg/mL) | 345.6 ± 25.8 | 289.1 ± 21.7 |

| LPS + this compound (10 µM) | 152.3 ± 15.1 | 121.5 ± 11.9 |

| LPS + this compound (20 µM) | 78.9 ± 9.2 | 65.4 ± 7.8 |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for validating findings. Below are templates for common assays used in this field of research.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Illustrative Experimental Workflow

Caption: A typical experimental workflow for assessing bioactivity.

Conclusion and Future Directions

This conceptual guide outlines a foundational approach to elucidating the mechanism of action of this compound. Based on the activities of similar natural products, it is plausible that this compound may exert anti-inflammatory and anti-cancer effects through the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on:

-

Isolation and Structural Confirmation: Ensuring the purity and correct structural identification of this compound.

-

In Vitro Validation: Performing the assays described above to confirm its effects on various cancer cell lines.

-

Target Identification: Utilizing techniques such as proteomics and transcriptomics to identify specific molecular targets.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of inflammation and cancer.

Through a systematic and rigorous scientific approach, the therapeutic potential and mechanism of action of this compound can be fully explored.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. news-medical.net [news-medical.net]

- 7. Regulation of MAPK Signaling Pathways by the Large HERC Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Echinophyllin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinophyllin C is a novel natural product with significant potential for further investigation. This document provides a detailed, generalized protocol for its isolation and purification from its marine source, presumed to be a species of Echinophyllia coral. The methodologies outlined below are based on established principles and common practices for the isolation of secondary metabolites from marine invertebrates.[1][2][3] These protocols are intended to serve as a foundational guide for researchers, which may be further optimized based on the specific chemical properties of this compound.

Data Presentation: Chromatographic Techniques